7-chloro-6-methoxy-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methoxy-4aH-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their potential therapeutic applications . This compound, in particular, has been studied for its various pharmacological properties, including antimicrobial and anticancer activities .
Preparation Methods
The synthesis of 7-chloro-6-methoxy-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures to form the quinazolinone core . Industrial production methods often employ similar synthetic routes but may include additional steps to ensure high yield and purity .
Chemical Reactions Analysis
7-Chloro-6-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Industry: Its antimicrobial properties make it useful in developing preservatives and disinfectants.
Mechanism of Action
The mechanism of action of 7-chloro-6-methoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-chloro-6-methoxy-4aH-quinazolin-4-one include other quinazolinone derivatives such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- Gefitinib : A quinazoline derivative used in cancer therapy .
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
7-chloro-6-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-5H,1H3 |
InChI Key |
LRGOMESKHKCGHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=NC=NC2=O)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.